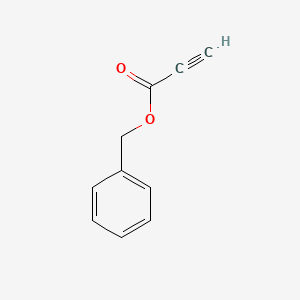

Benzyl propiolate

CAS No.: 14447-01-9

Cat. No.: VC1974908

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14447-01-9 |

|---|---|

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | benzyl prop-2-ynoate |

| Standard InChI | InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 |

| Standard InChI Key | KCSLTHXLCZSZLB-UHFFFAOYSA-N |

| SMILES | C#CC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | C#CC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

Benzyl propiolate contains an ethynyl group (HC≡C-) bonded to a carbonyl carbon, which is further connected to a benzyloxy group. The structural features of this compound contribute to its chemical reactivity and physical properties.

Structural Characteristics

The molecule consists of three primary structural components:

-

An acetylenic moiety (HC≡C-)

-

A carboxylate ester group (-COO-)

-

A benzyl group (C₆H₅CH₂-)

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of benzyl propiolate:

The compound's structure combines the reactivity of the alkyne group with the stability of the aromatic ring, making it a versatile building block in organic synthesis .

Synthesis Methods

Several methods have been developed for the synthesis of benzyl propiolate, with esterification reactions being the most common approach.

Standard Synthesis Protocol

Benzyl propiolate can be prepared in excellent yield (90%) following the protocol described by Ramachandran, as referenced in the literature . This synthetic route typically involves the esterification of propiolic acid with benzyl alcohol under appropriate conditions.

Alternative Synthetic Approaches

The compound can also be synthesized through other routes, including:

-

Reaction of benzyl alcohol with propiolic acid in the presence of an acid catalyst

-

Transesterification of other propiolate esters with benzyl alcohol

-

Carbonylation reactions involving benzyl halides and acetylene derivatives

The choice of synthetic method depends on factors such as required scale, available starting materials, and desired purity of the final product .

Spectroscopic Characteristics

Spectroscopic data provides essential information for structure confirmation and purity assessment of benzyl propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for benzyl propiolate are as follows:

¹H NMR (300 MHz, CDCl₃):

¹³C NMR (75 MHz, CDCl₃):

-

δ 152.53 (C=O)

-

δ 134.52 (aromatic C)

-

δ 128.72, 128.69, 128.57 (aromatic C)

-

δ 75.06, 74.55 (C≡C)

The characteristic signal at δ 2.89 ppm in the ¹H NMR spectrum corresponds to the terminal alkyne proton, confirming the presence of the ethynyl group. The singlet at δ 5.23 ppm represents the benzyl methylene protons, while the multiplet in the range of δ 7.43-7.30 ppm corresponds to the aromatic protons .

Applications and Biological Activity

Benzyl propiolate has significant applications in organic synthesis and possesses notable biological activities.

Synthetic Applications

As a functionalized alkyne, benzyl propiolate serves as a valuable building block in various synthetic transformations:

-

Cycloaddition reactions for heterocycle synthesis

-

Mixed double-Michael reactions for the synthesis of oxazolidines

-

Component in diversity-oriented synthesis approaches

These applications stem from the compound's dual reactivity sites: the electrophilic ester group and the nucleophilic terminal alkyne.

Antifungal Activity

Recent research has revealed the promising antifungal properties of benzyl propiolate and its derivatives:

-

Broad-spectrum inhibition activity against phytopathogenic fungi at concentrations as low as 50 μg/mL

-

Structure-activity relationship (SAR) studies indicate that:

Mechanism of Antifungal Action

Investigations into the antifungal mechanism of benzyl propiolate derivatives have revealed multiple modes of action:

-

Alteration of mycelial morphology

-

Destruction of hyphal and cell membrane structures

-

Increase in intracellular reactive oxygen species (ROS) levels

-

Decrease in intracellular mitochondrial membrane potential

These findings suggest that benzyl propiolate represents a novel antifungal lead compound with potential applications in agriculture and medicine.

| Hazard Statement | Description | Hazard Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

These hazard statements apply to 50% of the reports submitted to the European Chemicals Agency (ECHA) C&L Inventory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume